2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine sulfonyl group, a phenoxy group, and a pyridinylmethyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 2-methyl-4-chlorophenol with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridinylmethylamine: The phenoxy intermediate is then coupled with pyridin-3-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE: Similar structure but with a different position of the pyridinyl group.
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE: Similar structure but with a different position of the pyridinyl group.
Uniqueness
The uniqueness of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-11-17(27(24,25)22-9-2-3-10-22)6-7-18(15)26-14-19(23)21-13-16-5-4-8-20-12-16/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRMFBDXWAABHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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